molecular formula C33H65NO13S2 B6352225 m-PEG12-Lipoamide CAS No. 2407442-45-7

m-PEG12-Lipoamide

Cat. No.: B6352225
CAS No.: 2407442-45-7
M. Wt: 748.0 g/mol
InChI Key: WHTUJGAYCNMFSV-UHFFFAOYSA-N
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Description

m-PEG12-Lipoamide, also known as polyethylene glycol-lipoamide, is a compound that features a lipoic acid group linked to a single molecular weight methoxy-terminated polyethylene glycol spacer arm. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The lipoic acid group readily forms stable dative bonds with metals such as gold, making it particularly useful in surface modification applications .

Biochemical Analysis

Biochemical Properties

m-PEG12-Lipoamide interacts with various biomolecules due to its lipoic acid group. The lipoic acid group readily forms stable dative bonds with metals such as gold . This property allows this compound to interact with enzymes and proteins that have metal ions in their active sites.

Cellular Effects

The hydrophilic, non-immunogenic single molecular weight dPEG® imparts water solubility to the target molecules . As surface modification reagents, these this compound products reduce non-specific binding to modified surfaces . This can influence cell function by reducing unwanted interactions and improving the specificity of cellular processes.

Molecular Mechanism

The mechanism of action of this compound is primarily through its ability to form stable dative bonds with metals . This allows it to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Its ability to form stable dative bonds with metals suggests that it may interact with enzymes or cofactors in metal-dependent metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-Lipoamide typically involves the conjugation of lipoic acid to a polyethylene glycol (PEG) chain. The process begins with the activation of the carboxyl group of lipoic acid, often using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC). The activated lipoic acid is then reacted with the amine-terminated PEG under mild conditions to form the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

m-PEG12-Lipoamide primarily undergoes reactions involving its lipoic acid and PEG components. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG12-Lipoamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG12-Lipoamide is unique due to its medium-length PEG chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly effective in applications requiring stable, hydrophilic surface modifications .

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H65NO13S2/c1-36-9-10-38-13-14-40-17-18-42-21-22-44-25-26-46-29-30-47-28-27-45-24-23-43-20-19-41-16-15-39-12-11-37-8-7-34-33(35)5-3-2-4-32-6-31-48-49-32/h32H,2-31H2,1H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTUJGAYCNMFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H65NO13S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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